molecular formula C17H20N6O2 B13863940 4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide

4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide

Cat. No.: B13863940
M. Wt: 340.4 g/mol
InChI Key: SFFPIQKRDVRQPY-UHFFFAOYSA-N
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Description

4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with cyclobutylamino and methylcarbamoyl anilino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclobutylamino and methylcarbamoyl anilino groups. Common reagents used in these reactions include cyclobutylamine, methyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares structural similarities and is used in similar applications.

    4-Chloro-3-formylcoumarin: Another compound with comparable functional groups and reactivity.

Uniqueness

4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both cyclobutylamino and methylcarbamoyl anilino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C17H20N6O2/c1-19-16(25)10-5-7-12(8-6-10)22-17-20-9-13(14(18)24)15(23-17)21-11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H2,18,24)(H,19,25)(H2,20,21,22,23)

InChI Key

SFFPIQKRDVRQPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N

Origin of Product

United States

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